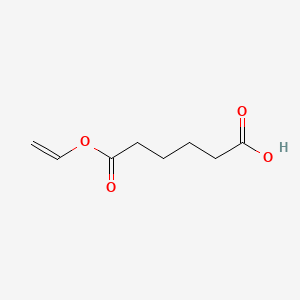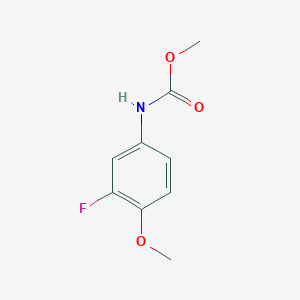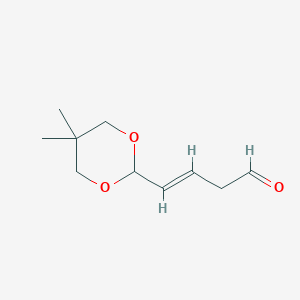
4-(5,5-Dimethyl-1,3-dioxane-2-yl)but-3-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5,5-Dimethyl-1,3-dioxane-2-yl)but-3-enal is an organic compound with the molecular formula C11H18O3 It is characterized by a dioxane ring substituted with a butenal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-1,3-dioxane-2-yl)but-3-enal typically involves the acetalization of 2,4-dimethyl-3-cyclohexene carboxaldehyde with the corresponding diol . The diol can be obtained through a combined Aldol and Cannizzaro reaction of 2,3-dimethylbutanal with formaldehyde . The reaction conditions usually require an acidic catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetalization processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(5,5-Dimethyl-1,3-dioxane-2-yl)but-3-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxane ring or the butenal group is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-(5,5-Dimethyl-1,3-dioxane-2-yl)but-3-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 4-(5,5-Dimethyl-1,3-dioxane-2-yl)but-3-enal exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The dioxane ring may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Similar structure but with a benzaldehyde group instead of butenal.
Benzenamine, 4-(5,5-dimethyl-1,3-dioxan-2-yl)-: Contains an amine group instead of an aldehyde.
1,3-Dioxane, 4,5-dimethyl-: Lacks the butenal group, simpler structure.
Uniqueness
4-(5,5-Dimethyl-1,3-dioxane-2-yl)but-3-enal is unique due to the presence of both the dioxane ring and the butenal group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
(E)-4-(5,5-dimethyl-1,3-dioxan-2-yl)but-3-enal |
InChI |
InChI=1S/C10H16O3/c1-10(2)7-12-9(13-8-10)5-3-4-6-11/h3,5-6,9H,4,7-8H2,1-2H3/b5-3+ |
Clave InChI |
SZEXNFZKPQXYOP-HWKANZROSA-N |
SMILES isomérico |
CC1(COC(OC1)/C=C/CC=O)C |
SMILES canónico |
CC1(COC(OC1)C=CCC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756665.png)

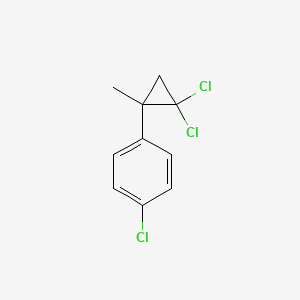

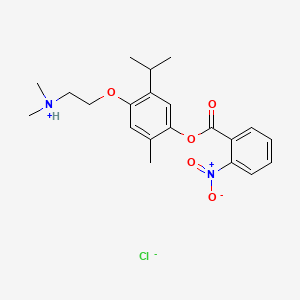
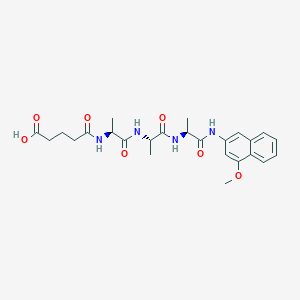
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756698.png)
